molecular formula C21H24N2O5S B6421785 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 878724-36-8

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No.: B6421785
CAS No.: 878724-36-8
M. Wt: 416.5 g/mol
InChI Key: WXQMBXSZDJKOOJ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole carbonyl group and a trimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Carbonyl Intermediate:

    Preparation of the Piperazine Derivative:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)piperazine: Lacks the sulfonyl group, which may result in different biological activity and chemical reactivity.

    4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the benzodioxole carbonyl group, affecting its overall properties and applications.

Uniqueness: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the benzodioxole carbonyl and trimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-10-15(2)20(16(3)11-14)29(25,26)23-8-6-22(7-9-23)21(24)17-4-5-18-19(12-17)28-13-27-18/h4-5,10-12H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMBXSZDJKOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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